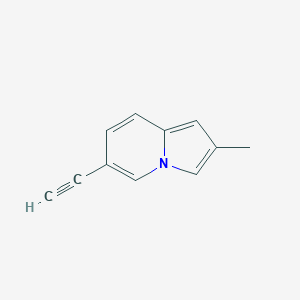
6-Ethynyl-2-methylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-2-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The presence of an ethynyl group at the 6-position and a methyl group at the 2-position of the indolizine ring imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylindolizine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyridine with ethynyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired indolizine derivative. The reaction typically requires refluxing in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-2-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized indolizine derivatives.
Reduction: Reduced indolizine derivatives.
Substitution: Substituted indolizine derivatives with various functional groups.
Scientific Research Applications
6-Ethynyl-2-methylindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Research has shown potential anticancer and antimicrobial activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Ethynyl-2-methylindolizine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
2-Methylindolizine: Lacks the ethynyl group, resulting in different reactivity and biological activity.
6-Ethynylindolizine: Lacks the methyl group at the 2-position, affecting its chemical properties.
2-Ethynylindolizine: The ethynyl group is at a different position, leading to variations in reactivity.
Uniqueness: 6-Ethynyl-2-methylindolizine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Properties
CAS No. |
101650-63-9 |
|---|---|
Molecular Formula |
C11H9N |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
6-ethynyl-2-methylindolizine |
InChI |
InChI=1S/C11H9N/c1-3-10-4-5-11-6-9(2)7-12(11)8-10/h1,4-8H,2H3 |
InChI Key |
IJBDZDVVTVVKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
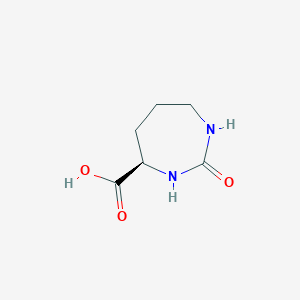

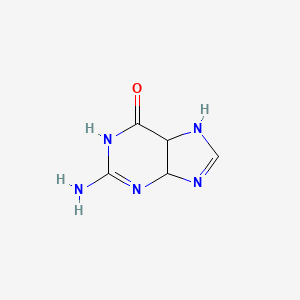

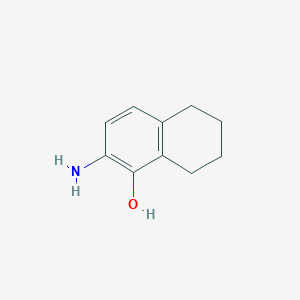
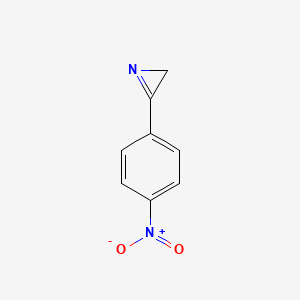
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)

![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)


